An In-depth Technical Guide to (3E,5Z)-Octadien-2-one-13C2: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to (3E,5Z)-Octadien-2-one-13C2: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
(3E,5Z)-Octadien-2-one is a conjugated enone with the molecular formula C₈H₁₂O. The "-13C2" designation indicates that two of the eight carbon atoms in its structure have been replaced with the stable isotope carbon-13. This isotopic labeling is a powerful tool for tracing the molecule in biological and chemical systems without altering its fundamental chemical reactivity.
Structure:
The structure of (3E,5Z)-Octadien-2-one consists of an eight-carbon chain with a ketone functional group at the second position (C2) and two double bonds at the third (C3) and fifth (C5) positions. The stereochemistry of the double bonds is crucial, with the C3-C4 double bond having an E (trans) configuration and the C5-C6 double bond having a Z (cis) configuration. The positions of the 13C labels would be specified in a custom synthesis, for example, at the C1 and C2 positions.
Physicochemical Properties:
The following tables summarize the known and calculated physicochemical properties of the unlabeled (3E,5Z)-Octadien-2-one and its (3E,5E) isomer. The properties of the 13C2 labeled version are expected to be nearly identical, with a slight increase in molecular weight.
Table 1: General Chemical Properties of Octadien-2-one Isomers
| Property | (3E,5Z)-Octadien-2-one | (3E,5E)-Octadien-2-one |
| IUPAC Name | (3E,5Z)-octa-3,5-dien-2-one[1][2] | (3E,5E)-octa-3,5-dien-2-one[3] |
| Synonyms | trans,cis-3,5-Octadien-2-one[1] | trans,trans-3,5-Octadien-2-one[4] |
| Molecular Formula | C₈H₁₂O[1][5] | C₈H₁₂O[3][6] |
| Molecular Weight | 124.18 g/mol [1][5] | 124.18 g/mol [3][4][6] |
| CAS Number | 4173-41-5[7][8] | 30086-02-3[3][6] |
| InChI | InChI=1S/C8H12O/c1-3-4-5-6-7-8(2)9/h4-7H,3H2,1-2H3/b5-4-,7-6+[1][5] | InChI=1S/C8H12O/c1-3-4-5-6-7-8(2)9/h4-7H,3H2,1-2H3/b5-4+,7-6+[3][6] |
| SMILES | CC/C=C\C=C\C(=O)C[1][2] | CC/C=C/C=C/C(=O)C[4] |
Table 2: Calculated Physicochemical Data of (3E,5Z)-Octadien-2-one
| Property | Value | Unit | Source |
| XLogP3 | 1.8 | PubChem[1][2] | |
| Boiling Point | 194.00 - 196.00 | °C @ 760.00 mm Hg | LookChem |
| Flash Point | 156.00 | °F. TCC ( 68.89 °C. ) | TGSC[7][8] |
| logP (o/w) | 2.098 | Crippen Calculated Property[9] | |
| Water Solubility | 1624 | mg/L @ 25 °C (est) | LookChem[8] |
Table 3: Spectroscopic Data - Kovats Retention Indices for (3E,5Z)-Octadien-2-one
| Column Type | Value |
| Standard non-polar | 1050, 1053[1][2] |
| Semi-standard non-polar | 1096, 1083, 1095, 1098, 1095, 1095, 1095, 1098, 1104, 1068, 1076, 1070.2, 1095, 1096, 1092, 1098[1][2] |
| Standard polar | 1513, 1493, 1493[10] |
Experimental Protocols: A Plausible Synthetic Approach
A stereoselective synthesis is crucial to obtain the desired (3E,5Z) isomer. While a specific protocol for (3E,5Z)-Octadien-2-one is not detailed in the provided search results, a plausible approach can be designed based on established synthetic methodologies for conjugated dienes and enones, such as the Wittig reaction or the Julia-Kocienski olefination. The introduction of the 13C labels would be achieved by using a 13C-labeled starting material at the desired positions.
Proposed Synthesis via Wittig Reaction:
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[6][10][11][12] To achieve the (3E,5Z) stereochemistry, a two-step approach could be employed, creating each double bond with the desired geometry. For the synthesis of (3E,5Z)-Octadien-2-one-1,2-13C2, one could envision the following retrosynthetic analysis:
Caption: Retrosynthetic analysis for (3E,5Z)-Octadien-2-one-1,2-13C2.
Detailed Hypothetical Protocol:
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Synthesis of the 13C-labeled Wittig Reagent:
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React 1,2-13C2-acetyl bromide with triphenylphosphine in a suitable solvent like toluene (B28343) to form the corresponding phosphonium (B103445) salt.
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Treat the phosphonium salt with a strong base, such as n-butyllithium, in an anhydrous solvent like THF at low temperature to generate the 13C-labeled ylide.
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-
Synthesis of (Z)-Pent-2-enal:
-
This intermediate can be prepared via a separate Wittig reaction using propionaldehyde and a suitable phosphonium ylide that favors the formation of the Z-alkene.
-
-
Final Wittig Reaction:
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React the 13C-labeled ylide with (Z)-pent-2-enal. The use of a stabilized ylide in this step would generally favor the formation of the E-double bond.
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The reaction mixture is then quenched, and the product is extracted and purified using column chromatography to isolate (3E,5Z)-Octadien-2-one-1,2-13C2.
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Characterization: The final product would be characterized by:
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Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of the two 13C atoms.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and stereochemistry. The ¹³C NMR will show enhanced signals for the labeled carbons.
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Gas Chromatography (GC): To determine the isomeric purity.
Applications in Research and Development
The primary utility of (3E,5Z)-Octadien-2-one-13C2 lies in its application as a tracer in various scientific investigations. Stable isotope labeling is a powerful technique that allows researchers to follow the metabolic fate of a compound in biological systems.[13][14]
Metabolic Studies:
(3E,5Z)-Octadien-2-one is a naturally occurring flavor compound found in various foods. Understanding its metabolism in vivo is crucial for safety assessments and for understanding its contribution to flavor perception. By administering (3E,5Z)-Octadien-2-one-13C2 to a biological system (e.g., cell cultures, animal models), researchers can:
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Trace Metabolic Pathways: Identify the metabolic products of the compound by tracking the 13C label using mass spectrometry.[13]
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Quantify Metabolite Flux: Determine the rate at which the compound is metabolized through different pathways.
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Elucidate Mechanisms of Action: Understand how the compound interacts with enzymes and other biological molecules.
Caption: A workflow for a metabolic study using (3E,5Z)-Octadien-2-one-13C2.
Internal Standard for Quantitative Analysis:
In the fields of food science, environmental analysis, and drug development, accurate quantification of specific compounds is essential. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis. In this technique, a known amount of the isotopically labeled compound (in this case, (3E,5Z)-Octadien-2-one-13C2) is added to a sample as an internal standard. Because the labeled standard has virtually identical chemical and physical properties to the unlabeled analyte, it co-elutes during chromatography and experiences the same matrix effects during ionization in the mass spectrometer. This allows for highly accurate and precise quantification of the native compound.
Caption: Workflow for quantitative analysis using (3E,5Z)-Octadien-2-one-13C2 as an internal standard.
Conclusion
(3E,5Z)-Octadien-2-one-13C2 is a valuable research tool for scientists in various disciplines. While its direct synthesis and experimental data are not widely published, its properties can be reliably inferred from its unlabeled counterpart. The stereoselective synthesis of this labeled compound is achievable through established organic chemistry reactions. Its primary applications in metabolic studies and as an internal standard for quantitative analysis underscore the importance of stable isotope labeling in advancing our understanding of chemical and biological systems. This technical guide provides a foundational understanding for researchers looking to utilize (3E,5Z)-Octadien-2-one-13C2 in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. (E,Z)-3,5-octadien-2-one | C8H12O | CID 6427789 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. symeres.com [symeres.com]
- 5. organic chemistry - How can I synthesize an (E)-configured enone using the Wittig reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. (E,Z)-3,5-octadien-2-one, 4173-41-5 [thegoodscentscompany.com]
- 9. Julia-Kocienski Reaction-Based 1,3-Diene Synthesis: Aldehyde-Dependent (E,E/E,Z)-Selectivity [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. web.mnstate.edu [web.mnstate.edu]
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